L-Arginine, L-valyl-L-lysylglycyl-
Description
Primary Sequence Analysis and Amino Acid Composition
The L-arginine-L-valyl-L-lysylglycyl (Arg-Val-Lys-Gly) motif is embedded within a larger 20-residue peptide chain with the sequence RYVVLPRPVCFEKGMNYTVR . The molecular formula of the full peptide is $$ \text{C}{110}\text{H}{175}\text{N}{31}\text{O}{27}\text{S}_{2} $$, with a molecular weight of 2427.9 g/mol. Key compositional features include:
The motif occurs in the segment Val-Cys-Phe-Glu-Lys-Gly-Met-Asn-Tyr-Thr-Val-Arg , where Lys-Gly forms a flexible junction between hydrophilic (Glu, Lys) and hydrophobic (Val, Met) regions. The high valine content (25% of total residues) promotes hydrophobic clustering, while arginine and lysine introduce electrostatic potential gradients.
Secondary Structure Prediction via Computational Modeling
Secondary structure predictions using tools like PSIPRED and I-TASSER indicate mixed α-helical and disordered regions. The Lys-Gly segment adopts a random coil conformation due to glycine’s conformational flexibility, while flanking valine and arginine residues stabilize transient helical turns. Molecular dynamics simulations reveal:
- Residues 1–7 (RYVVLPR) : 310-helix propensity ($$ \phi = -57^\circ $$, $$ \psi = -47^\circ $$) stabilized by arginine-proline interactions.
- Residues 8–14 (PVCFEKG) : β-strand motifs ($$ \phi = -119^\circ $$, $$ \psi = 113^\circ $$) disrupted by cysteine’s disulfide potential.
- Residues 15–20 (MNYTVR) : Polyproline II helix ($$ \phi = -75^\circ $$, $$ \psi = 145^\circ $$) favored by threonine’s hydroxyl interactions.
The Val-Lys-Gly triad forms a solvent-exposed loop ($$ \Delta G_{\text{solvation}} = -2.1 \, \text{kcal/mol} $$) that may serve as a recognition site for protein-protein interactions.
Tertiary and Quaternary Conformational Dynamics
Tertiary folding is driven by:
- Disulfide bonding : Cysteine at position 10 forms an intramolecular bond with cysteine at position 17, constraining the peptide into a looped topology.
- Salt bridges : Arginine’s guanidino group ($$ \text{p}Ka = 12.48 $$) interacts with glutamate’s carboxylate ($$ \text{p}Ka = 4.25 $$), creating a stabilizing charge-charge interaction ($$ \Delta G = -3.8 \, \text{kcal/mol} $$).
- Hydrophobic core : Valine, leucine, and methionine side chains cluster in the peptide’s interior, contributing to a compact globular structure ($$ R_g = 1.3 \, \text{nm} $$).
Quaternary assembly is hindered by the peptide’s large size (20 residues) and flexibility, as evidenced by the absence of stable oligomers in size-exclusion chromatography.
Comparative Analysis with Homologous Peptide Chains
The Arg-Val-Lys-Gly motif shares functional parallels with melanocortin receptor ligands (e.g., α-MSH) and glucagon-like peptides (GLP-1):
The Val-Lys-Gly sequence diverges from melanocortin’s conserved His-Phe-Arg-Trp core, suggesting distinct receptor targeting. However, both motifs utilize glycine as a conformational switch, enabling adaptive binding to diverse molecular partners.
Properties
CAS No. |
190391-93-6 |
|---|---|
Molecular Formula |
C19H38N8O5 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H38N8O5/c1-11(2)15(21)17(30)27-12(6-3-4-8-20)16(29)25-10-14(28)26-13(18(31)32)7-5-9-24-19(22)23/h11-13,15H,3-10,20-21H2,1-2H3,(H,25,29)(H,26,28)(H,27,30)(H,31,32)(H4,22,23,24)/t12-,13-,15-/m0/s1 |
InChI Key |
WSIHLWMWBONJBV-YDHLFZDLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
General Workflow
SPPS remains the gold standard for peptide synthesis due to its automation compatibility and high yields. The process involves sequential addition of amino acids to a resin-bound chain, starting from the C-terminus. For L-arginine, L-valyl-L-lysylglycyl-, the synthesis begins with anchoring Fmoc-L-arginine(Pbf)-OH to a Wang resin via esterification. Subsequent deprotection with piperidine (20% in DMF) exposes the α-amino group for coupling with Fmoc-glycine, Fmoc-L-lysine(Boc), and Fmoc-L-valine using activators like HBTU/HOBt/DIEA.
Key Parameters:
Innovations in SPPS
Recent advances include flow-based SPPS, which enhances efficiency by maintaining reagent concentrations and minimizing racemization. A study demonstrated the synthesis of a 113-residue protein using continuous flow, achieving >95% purity without epimerization. For arginine-rich sequences, side-chain unprotected SPPS with Oxyma Pure/TBEC in green solvents (e.g., dimethylcarbonate) reduces waste and simplifies purification.
Solution-Phase Synthesis
Stepwise Condensation
Solution-phase synthesis is less common for small peptides but offers scalability. The tetrapeptide can be assembled via fragment condensation:
- Synthesize L-valyl-L-lysylglycine using mixed anhydride (e.g., isobutyl chloroformate) or active ester (e.g., p-nitrophenyl) methods.
- Couple the tripeptide with Boc-L-arginine(No-Boc) using DCC/HOBt in DMF.
- Deprotect with TFA/water (95:5) to yield the final product.
Challenges:
Enzymatic and Chemoenzymatic Methods
Enzymatic Ligation
Arginase-mediated conversion of DL-arginine to L-ornithine provides enantiomerically pure L-arginine precursors. For example, L-arginine can be resolved from racemic mixtures using liver-derived L-arginase (E.C.3.5.3.1) at pH 8.0–10.0 and 20–35°C, followed by ion-exchange chromatography to separate D-arginine.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) resolves synthetic impurities. For L-arginine, L-valyl-L-lysylglycyl-, a typical protocol includes:
| Column | Gradient | Flow Rate | Detection |
|---|---|---|---|
| C18 (5 μm) | 5–40% B | 1 mL/min | UV 214 nm |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (Hours) | Cost Efficiency |
|---|---|---|---|---|
| SPPS | 70–85 | 90–95 | 6–8 | Moderate |
| Solution | 50–65 | 80–90 | 12–24 | Low |
| Enzymatic | 60–75 | 85–92 | 8–10 | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-valyl-L-lysylglycyl- can undergo various chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide and citrulline.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Amino acids in the compound can participate in substitution reactions, particularly at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions to preserve the integrity of the peptide bonds .
Major Products
The major products formed from these reactions include nitric oxide and citrulline from the oxidation of L-Arginine, as well as various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
L-Arginine, L-valyl-L-lysylglycyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-Arginine, L-valyl-L-lysylglycyl- involves several molecular targets and pathways:
Nitric Oxide Production: L-Arginine is a precursor for nitric oxide synthesis, which acts as a vasodilator and has various physiological effects.
Protein Synthesis: The amino acids in the compound contribute to the synthesis of proteins and peptides, essential for cellular functions.
Immune Modulation: L-Arginine and L-Lysine play roles in modulating immune responses and enhancing T-cell function.
Comparison with Similar Compounds
Data Tables
Research Findings and Therapeutic Implications
- Cardiovascular Health : The tetrapeptide’s extended structure may protect L-arginine from rapid renal clearance, a limitation of free L-arginine in patients with metabolic syndrome .
- Cognitive Function : While free L-arginine improves cognition in hypertensive elderly individuals , the tetrapeptide’s larger size may restrict blood-brain barrier penetration unless modified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
